

Dehydrocrebanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dehydrocrebanine

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Introduction

Dehydrocrebanine is a naturally occurring aporphine alkaloid found in plants of the *Stephania* genus, notably *Stephania venosa*.^[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-malarial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Dehydrocrebanine**, detailed experimental protocols, and an exploration of its biological signaling pathways.

Physical and Chemical Properties

Dehydrocrebanine presents as a yellow powder and is classified as an alkaloid.^[2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₉ NO ₄	[2]
Molecular Weight	337.38 g/mol	[2]
CAS Number	77784-22-6	[2]
Physical Description	Yellow powder	[2]
Purity	95% - 99%	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Table 1: Physical and Chemical Properties of **Dehydrocrebanine**

Spectral Data

The structural elucidation of **Dehydrocrebanine** is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A precise reassignment of the ¹H and ¹³C NMR spectral data for **Dehydrocrebanine** has been published, providing an essential reference for its identification and characterization.[4] Researchers should refer to this publication for detailed chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: The IR spectrum of **Dehydrocrebanine** would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

- Aromatic C-H stretching: around 3100-3000 cm⁻¹
- Aliphatic C-H stretching: below 3000 cm⁻¹
- C=C aromatic ring stretching: in the 1600-1450 cm⁻¹ region
- C-O ether stretching: typically in the 1300-1000 cm⁻¹ region

- C-N stretching: in the 1350-1000 cm^{-1} region

Mass Spectrometry (MS): Mass spectrometry is utilized for the identification of **Dehydrocrebanine**.^[2] While specific fragmentation patterns from electron ionization (EI) or electrospray ionization (ESI) are not extensively detailed in publicly available literature, the molecular ion peak corresponding to its molecular weight would be a key identifier.

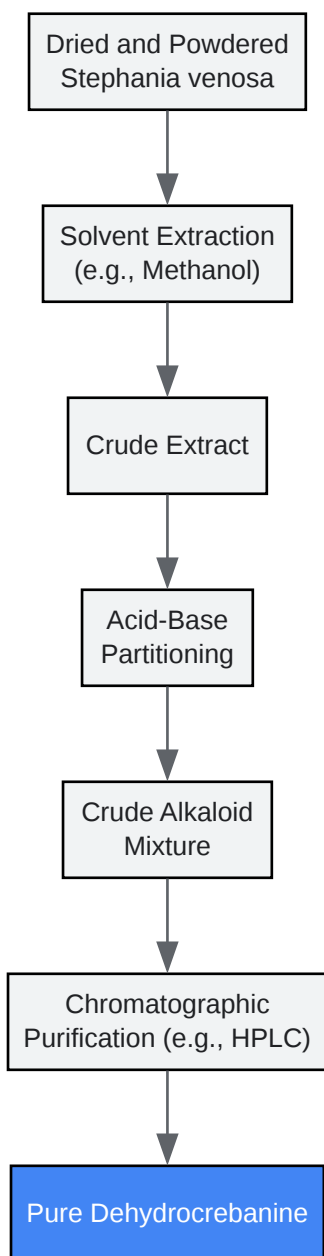
Experimental Protocols

Isolation of Dehydrocrebanine from *Stephania venosa*

Dehydrocrebanine is naturally present in the tubers and leaves of *Stephania venosa*.^[1] A general protocol for the isolation of alkaloids from this plant involves the following steps:

- **Extraction:** The dried and powdered plant material (tubers or leaves) is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of methanol and water.^[5]
- **Acid-Base Extraction:** The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted back into an organic solvent.
- **Chromatographic Purification:** The resulting crude alkaloid mixture is subjected to chromatographic techniques for the separation and purification of individual compounds. This typically involves column chromatography over silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).^[5]

The following diagram outlines a general workflow for the isolation process:



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Caption: General workflow for the isolation of **Dehydrocrebanine**.

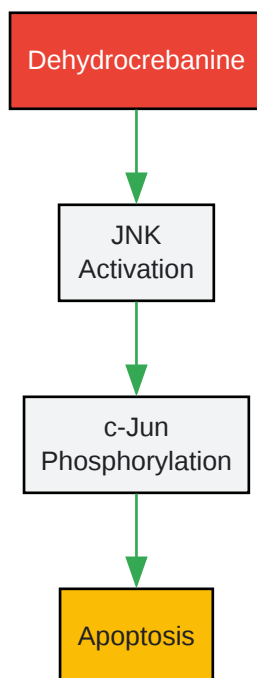
Biological Activity and Signaling Pathways

Dehydrocrebanine has demonstrated significant potential as both an anti-cancer and anti-malarial agent.

Anti-Cancer Activity

Dehydrocrebanine exhibits cytotoxic activity against various cancer cell lines. While the specific signaling pathways for **Dehydrocrebanine** are still under detailed investigation, studies on the closely related alkaloid, dehydrocrenatinine, provide strong evidence for the involvement of key apoptotic pathways. It is hypothesized that **Dehydrocrebanine** induces apoptosis (programmed cell death) in cancer cells through the modulation of the JNK and PI3K/Akt signaling pathways.[6][7]

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of apoptosis. It is proposed that **Dehydrocrebanine** activates the JNK pathway, leading to the phosphorylation of downstream targets that promote apoptosis.



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References

- 1. mdpi.com [mdpi.com]
- 2. Dehydrocrebanine | C₂₀H₁₉NO₄ | CID 149600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydrocrebanine | CAS:77784-22-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrocrenatidine extracted from *Picrasma quassioides* induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DET induces apoptosis and suppresses tumor invasion in glioma cells via PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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